4,5-dibromopyridine-2-carbaldehyde
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Overview
Description
4,5-Dibromopyridine-2-carbaldehyde is a brominated pyridine derivative with the molecular formula C6H3Br2NO. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and an aldehyde group at the 2 position on the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromopyridine-2-carbaldehyde typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common to achieve consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Major Products:
Oxidation: 4,5-Dibromopyridine-2-carboxylic acid.
Reduction: 4,5-Dibromopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dibromopyridine-2-carbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and ligands for catalysis.
Biology: It is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is employed in the production of agrochemicals and materials science for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-dibromopyridine-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of target proteins. The bromine atoms can also participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
4-Bromopyridine-2-carbaldehyde: Lacks the second bromine atom, leading to different reactivity and applications.
5-Bromopyridine-2-carbaldehyde: Similar structure but with bromine at a different position, affecting its chemical behavior.
2,6-Dibromopyridine: Bromine atoms at different positions, leading to distinct reactivity patterns.
Uniqueness: 4,5-Dibromopyridine-2-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis
Properties
CAS No. |
1289031-61-3 |
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Molecular Formula |
C6H3Br2NO |
Molecular Weight |
264.9 |
Purity |
95 |
Origin of Product |
United States |
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